![molecular formula C14H26N2O3 B2552437 叔丁基4-氨基-9-氧杂-2-氮杂螺[5.5]十一烷-2-羧酸酯 CAS No. 2095410-40-3](/img/structure/B2552437.png)

叔丁基4-氨基-9-氧杂-2-氮杂螺[5.5]十一烷-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

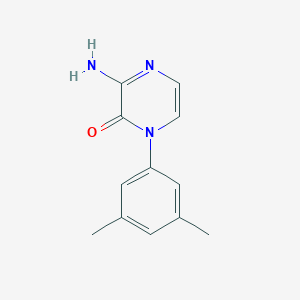

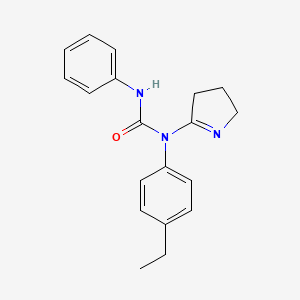

The compound tert-Butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is a spirocyclic compound that is part of a broader class of chemicals with potential applications in drug discovery and organic synthesis. Spirocyclic compounds are known for their complex structures that often include multiple rings that are interconnected in a way that they share one common atom. The presence of both oxygen and nitrogen atoms within the spirocyclic framework of this compound suggests that it may exhibit interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been reported in the literature. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through two efficient and scalable routes, providing a convenient entry point to novel compounds that access chemical space complementary to piperidine ring systems . Similarly, the synthesis of azabicycloalkane amino acids, which are rigid dipeptide mimetics, was achieved from pyroglutamic acid, indicating the versatility of spirocyclic compounds in mimicking biologically relevant structures .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds can be quite intricate due to the presence of multiple rings and heteroatoms. A conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in related spirocyclic stereoisomers revealed that the crystal structures of these compounds are stabilized by C-H...O hydrogen bonds, forming chains along specific crystallographic directions . This suggests that tert-Butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate may also exhibit a stable conformation due to similar intramolecular interactions.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions due to their active functional groups. For example, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacted with N,N-dimethylformamide dimethyl acetal to yield a mixture of isomeric condensation products, showcasing the reactivity of the spirocyclic ketone with compounds containing an active methylene group . This reactivity could be extrapolated to tert-Butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate, which may also participate in similar condensation reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of tert-Butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate are not detailed in the provided papers, the properties of similar spirocyclic compounds can provide some insights. The solubility, melting points, and stability of these compounds can be influenced by their spirocyclic structure and the nature of their substituents. The presence of tert-butyl groups typically increases steric bulk, which can affect the compound's reactivity and physical properties. The amino and carboxylate functional groups suggest that the compound may exhibit amphoteric properties and could participate in hydrogen bonding, which may influence its solubility and boiling point.

科学研究应用

有机化学中的合成效用叔丁基4-氨基-9-氧杂-2-氮杂螺[5.5]十一烷-2-羧酸酯在复杂有机分子的合成中可用作多功能试剂。它有助于将 Boc 保护基团引入胺,促进 N-Boc-氨基酸及其酯的制备。由于其固态、改进的稳定性和易于处理,该化合物比传统试剂具有优势,使其成为合成受保护氨基酸而不发生外消旋的优良替代品 (Rao 等人,2017 年)。

促进螺环化合物合成它在螺环化合物的合成中也发挥着至关重要的作用。已经为叔丁基6-氧代-2-氮杂螺[3.3]庚烷-2-羧酸酯开发了高效且可扩展的合成途径,突出了该化合物在获取与哌啶环系互补的化学空间以及对氮杂环丁烷和环丁烷环进行进一步选择性衍生化的效用 (Meyers 等人,2009 年)。

在合成抗菌剂中的螺环衍生物合成中的应用对螺环衍生物(包括基于叔丁基4-氨基-9-氧杂-2-氮杂螺[5.5]十一烷-2-羧酸酯骨架的衍生物)的探索,导致了新型抗菌剂的开发。这些努力合成了环丙沙星的衍生物,旨在扩大针对特定细菌菌株的活性范围,证明了该化合物在药物化学和药物开发中的相关性 (Lukin 等人,2022 年)。

对立体化学和对映选择性合成的贡献该化合物的结构框架对于复杂分子的对映选择性合成至关重要,例如通过电催化氧化制备光学活性内酯。这些方法强调了螺环化合物在合成有机化学中实现高对映纯度和效率的重要性,进一步提高了我们以精确立体化学控制构建分子的能力 (柏木等人,1999 年)。

安全和危害

属性

IUPAC Name |

tert-butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-9-11(15)8-14(10-16)4-6-18-7-5-14/h11H,4-10,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTHUCDJLPHZSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC2(C1)CCOCC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8S,9S,10R,11S,13S,14S,17R)-11-Hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL 2-(methylthio)acetate](/img/structure/B2552361.png)

![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2552363.png)

![N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2552364.png)

![2-Chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]acetamide](/img/structure/B2552366.png)

![4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol](/img/structure/B2552371.png)

![2-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2552372.png)